Irehdiamine A

Übersicht

Beschreibung

Vorbereitungsmethoden

Irehdiamine A can be synthesized through partial synthesis from its natural sources . The synthetic route involves the isolation of the compound from the leaves of the West African Ireh rubber tree, Funtumia elastica . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the purity and yield of the compound .

Analyse Chemischer Reaktionen

Irehdiamine A undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Irehdiamine A has been investigated for its potential therapeutic effects. Studies have shown that it possesses various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance, a study demonstrated its efficacy against drug-resistant strains of bacteria, suggesting its potential use in developing new antibiotics .

- Anticancer Properties : this compound has been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). This has been particularly noted in studies focusing on glioma and breast cancer cell lines .

- Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Biochemical Research

In biochemical studies, this compound has been utilized to understand various molecular mechanisms:

- DNA Interaction Studies : this compound has been shown to interact with DNA, potentially inducing structural changes that could affect gene expression. Research indicates that it may kink DNA at specific binding sites, which could have implications for gene regulation and expression .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This characteristic makes it a valuable tool in metabolic research and drug development .

Table 1: Summary of Pharmacological Studies on this compound

Table 2: Biochemical Applications of this compound

| Study Reference | Application Area | Key Findings |

|---|---|---|

| DNA Interaction | Induces kinks in DNA structure | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Future Directions in Research

The ongoing research into this compound suggests several promising avenues for future exploration:

- Clinical Trials : Given its pharmacological potential, further clinical trials are needed to evaluate the safety and efficacy of this compound in humans.

- Mechanistic Studies : More detailed mechanistic studies could elucidate how this compound interacts with cellular targets, providing insights into its therapeutic applications.

- Synthetic Modifications : Researchers are exploring synthetic modifications of this compound to enhance its bioactivity and selectivity for specific targets.

Wirkmechanismus

The mechanism of action of Irehdiamine A involves its interaction with DNA . It binds to DNA under low-salt conditions, unwinding superhelical DNA and increasing the duplex denaturation temperature . This binding is accompanied by significant hyperchromicity and a change in the DNA circular dichroism . The complex stability is strongly dependent on the specific conditions and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Irehdiamine A is similar to other steroidal alkaloids such as malouetine . it is unique in its specific structure and its ability to interact with DNA in a distinct manner . Other similar compounds include funtuphyllamine B and malouetine, which also exhibit antimicrobial properties but differ in their potency and specific interactions with biological molecules .

Biologische Aktivität

Irehdiamine A is a compound belonging to the class of iridoids, which are known for their diverse biological activities. This article compiles recent research findings, case studies, and a detailed analysis of the biological activities associated with this compound.

Overview of Iridoids

Iridoids are a group of monoterpenoid compounds widely distributed in the plant kingdom. They exhibit various pharmacological effects, including anti-inflammatory, hepatoprotective, neuroprotective, and antitumor activities. Recent studies have highlighted the importance of these compounds in traditional medicine and their potential therapeutic applications in modern pharmacology .

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

2. Neuroprotective Effects

Studies have shown that this compound provides neuroprotection by reducing oxidative stress and apoptosis in neuronal cells. It enhances neurotrophic signaling pathways, which are vital for neuron survival and function. Specifically, it has been observed to upregulate GAP43 and downregulate harmful signaling pathways associated with neurodegeneration .

3. Antitumor Activity

This compound exhibits potential antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanisms include modulation of cell cycle progression and enhancement of immune response against tumor cells .

4. Hypoglycemic Effects

Research indicates that this compound may also play a role in glucose metabolism, showing promise as a hypoglycemic agent. It has been linked to increased insulin sensitivity and improved glucose uptake in cells, which is beneficial for managing diabetes .

Case Study 1: Neuroprotective Mechanisms

A study published in Phytochemistry Reviews explored the neuroprotective effects of this compound in a model of Parkinson's disease. The results demonstrated that treatment with this compound significantly reduced MPP+-induced neuronal damage by decreasing reactive oxygen species (ROS) levels and enhancing cell viability .

Case Study 2: Antitumor Efficacy

In vitro studies conducted on various cancer cell lines revealed that this compound inhibits cell proliferation and induces apoptosis through the activation of caspase pathways. This was particularly noted in breast cancer models, where this compound treatment resulted in a significant reduction in tumor size and metastasis .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption and bioavailability, although specific data on its metabolism and excretion remain limited. Understanding these parameters is essential for evaluating its therapeutic potential and safety profile .

Summary Table of Biological Activities

Eigenschaften

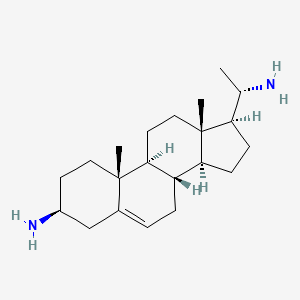

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-aminoethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19H,5-12,22-23H2,1-3H3/t13-,15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDELLWIDOQOKHV-YZXCLFAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50925552 | |

| Record name | Pregn-5-ene-3,20-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-57-1, 12645-44-2 | |

| Record name | (3β,20S)-Pregn-5-ene-3,20-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irehdiamine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irehdiamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-5-ene-3,20-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50925552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.